3-Chloro-4-propoxyphenylboronic acid pinacol ester
Description
Properties
IUPAC Name |
2-(3-chloro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BClO3/c1-6-9-18-13-8-7-11(10-12(13)17)16-19-14(2,3)15(4,5)20-16/h7-8,10H,6,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQWKZLJPCZUCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCCC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Safety & Handling of 3-Chloro-4-propoxyphenylboronic acid pinacol ester
This is an in-depth technical guide and safety data sheet (SDS) analysis for 3-Chloro-4-propoxyphenylboronic acid pinacol ester , designed for researchers and drug development professionals.
Introduction & Application Context
3-Chloro-4-propoxyphenylboronic acid pinacol ester is a specialized organoboron intermediate used primarily in medicinal chemistry and drug discovery. Its core utility lies in Suzuki-Miyaura cross-coupling reactions , where it serves as the nucleophilic partner to form carbon-carbon bonds with aryl halides.
The presence of the chlorine substituent at the meta position and the propoxy group at the para position relative to the boronate ester provides unique electronic and steric properties, often used to modulate lipophilicity and metabolic stability in drug candidates.
Key Technical Parameters
| Parameter | Specification |
| CAS Number | 1688655-72-2 |
| Chemical Name | 3-Chloro-4-propoxyphenylboronic acid pinacol ester |
| Synonyms | 2-(3-chloro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Molecular Formula | C₁₅H₂₂BClO₃ |
| Molecular Weight | 296.60 g/mol |
| Physical State | Solid (White to off-white powder) |
| Solubility | Soluble in organic solvents (DMSO, DMF, DCM, THF); Insoluble in water |
Hazard Identification (GHS Classification)
While specific toxicological data for this exact CAS is limited, it is classified by analogy to structurally similar aryl boronic esters. It acts as a Category 2 Irritant .[1]
GHS Label Elements
-
Signal Word: WARNING
-
Hazard Pictograms:
- (GHS07)
Hazard Statements
| Code | Hazard Statement |
| H315 | Causes skin irritation.[2][1][3][4][5] |
| H319 | Causes serious eye irritation.[2][1][6][3][5][7] |
| H335 | May cause respiratory irritation.[2][1][8][6][3][4][7] |
Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][8][6][5][9][10]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][6][5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[8][6] Remove contact lenses, if present and easy to do.[1][8][6][7] Continue rinsing.[1][8][6][3][4][7]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
Safe Handling & Storage Protocols
Proper handling ensures the integrity of the boronic ester (preventing protodeboronation or oxidation) and the safety of the operator.
Storage Conditions
-
Temperature: Store at 2–8°C (Refrigerator). While stable at room temperature for short periods, long-term storage requires cooling to prevent slow hydrolysis.
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Boronic esters can slowly oxidize or hydrolyze in moist air.
-
Container: Keep tightly closed in a dry, well-ventilated place.[2][1][5][9] Desiccators are recommended.
Handling Workflow
-
Personal Protective Equipment (PPE):
-
Eyes: Chemical safety goggles (ANSI Z87.1).
-
Skin: Nitrile gloves (minimum thickness 0.11 mm).
-
Respiratory: N95 or P100 dust mask if handling open powder outside a fume hood.
-
-
Engineering Controls: Always handle open containers inside a certified Chemical Fume Hood to capture dust and vapors.
Visual Workflow: Handling & Reaction Logic
The following diagram illustrates the safe handling logic and the chemical's role in a typical Suzuki coupling workflow.
Figure 1: Operational workflow for handling 3-Chloro-4-propoxyphenylboronic acid pinacol ester in synthesis.
Emergency Response Measures
This section outlines self-validating protocols for accident response.
First Aid Measures
| Exposure Route | Immediate Action | Rationale |
| Eye Contact | Rinse immediately with plenty of water for at least 15 minutes .[1][3][4] | Neutralizes pH and physically removes particulates to prevent corneal abrasion. |
| Skin Contact | Wash off with soap and plenty of water.[1][6][4][5][9][10] Remove contaminated clothing.[1][6][3][5][9] | Lipophilic esters can penetrate the stratum corneum; soap emulsifies the compound for removal. |
| Inhalation | Move to fresh air . If breathing is difficult, give oxygen.[5] | Reduces alveolar exposure and prevents systemic absorption via the lungs. |
| Ingestion | Rinse mouth with water.[1][6][3][4][5][9] Do NOT induce vomiting. | Prevents aspiration of the chemical into the lungs, which causes severe pneumonitis. |
Firefighting Measures
-
Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][5]
-
Hazardous Combustion Products: Carbon oxides (CO, CO₂), Borane oxides, Hydrogen chloride gas (HCl).
-
Advice for Firefighters: Wear self-contained breathing apparatus (SCBA) to prevent inhalation of toxic HCl fumes.
Accidental Release Measures
-
Evacuate: Clear the area of non-essential personnel.
-
Contain: Prevent further leakage if safe to do so. Do not let product enter drains.[5][9]
-
Clean Up: Pick up and arrange disposal without creating dust (wet wiping or HEPA vacuum). Keep in suitable, closed containers for disposal.
Stability & Reactivity
Understanding the chemical stability is crucial for experimental success.
-
Reactivity: Stable under recommended storage conditions.
-
Chemical Stability: May degrade if exposed to moisture (hydrolysis to boronic acid) or strong oxidizers.
-
Incompatible Materials: Strong oxidizing agents, strong acids, strong bases.[1][6]
-
Decomposition: Produces Hydrogen Chloride (HCl) upon thermal decomposition.
Visual Workflow: Emergency Decision Tree
Figure 2: Decision tree for immediate emergency response.
Ecological & Disposal Considerations
-
Ecotoxicity: No specific data available.[6][3][7] Do not allow to enter drains, sewers, or watercourses. Boron compounds can be phytotoxic in high concentrations.
-
Disposal: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HCl). Observe all federal, state, and local environmental regulations.
Regulatory Information
-
TSCA (USA): Not listed. For R&D use only.
-
REACH (Europe): Not registered.[6]
-
Transport (DOT/IATA): Not dangerous goods.
References
-
ChemSRC. (2025). 3-Chloro-4-propoxyphenylboronic acid pinacol ester - CAS 1688655-72-2.[11] Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary for Boronic Acid Derivatives. National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. keyorganics.net [keyorganics.net]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. targetmol.com [targetmol.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. 1688655-72-2_CAS号:1688655-72-2_3-Chloro-4-propoxyphenylboronic acid pinacol ester - 化源网 [chemsrc.com]
Methodological & Application
Reaction conditions for 3-Chloro-4-propoxyphenylboronic acid pinacol ester arylation
Application Note: Chemoselective Arylation of 3-Chloro-4-propoxyphenylboronic Acid Pinacol Ester
Introduction & Chemical Context
The arylation of 3-Chloro-4-propoxyphenylboronic acid pinacol ester (Substrate 1 ) represents a critical transformation in medicinal chemistry, particularly for kinase inhibitor scaffolds where the 3-chloro-4-alkoxy motif is common.
The primary challenge in this Suzuki-Miyaura Cross-Coupling is chemoselectivity . The substrate contains two potential reactive sites:[1]
-
The Boronic Ester (BPin): The intended nucleophile for the coupling.
-
The Aryl Chloride (C-Cl): A potential electrophile that can undergo competing oxidative addition, leading to polymerization or oligomerization.
Strategic Directive: To successfully arylate Substrate 1 , reaction conditions must be tuned to activate the C-B bond while leaving the C-Cl bond inert. This requires the use of catalysts with specific oxidative addition thresholds (reacting with Ar-Br/Ar-I partners but stalling at Ar-Cl) or the careful selection of ligands that differentiate between the electronic environments.
Mechanistic Insight & Catalyst Selection
The success of this reaction hinges on the Catalytic Cycle . The Palladium (Pd) catalyst must undergo oxidative addition with the external electrophile (Ar-X) faster than it does with the C-Cl bond of Substrate 1 .
Critical Control Points:
-
Catalyst: Pd(dppf)Cl₂·DCM is the "Gold Standard" for this specific scaffold. The bidentate ferrocenyl ligand creates a wide bite angle that favors reductive elimination but, crucially, is generally less active toward electron-rich aryl chlorides than bulky monophosphines (like XPhos or SPhos). This preserves the 3-chloro substituent.
-
Base: Potassium Carbonate (K₂CO₃) provides a mild activation of the boronate "ate" complex without triggering rapid protodeboronation, a common side reaction for electron-rich (alkoxy-substituted) rings.
-
Solvent: 1,4-Dioxane/Water (4:1) is preferred. The water is essential for the formation of the reactive hydroxo-palladium species and the boronate activation.
Diagram 1: Chemoselectivity Decision Tree
This flowchart guides the researcher in selecting conditions based on the coupling partner.
Caption: Decision tree for selecting catalyst systems to ensure chemoselectivity between the external electrophile and the internal chloride.
Experimental Protocols
Protocol A: Standard Chemoselective Coupling (Recommended)
Best for coupling with Aryl Bromides, Iodides, or Activated Chlorides (e.g., chloropyridines).
Reagents:
-
Substrate: 3-Chloro-4-propoxyphenylboronic acid pinacol ester (1.0 equiv)
-
Electrophile: Aryl Bromide/Iodide (1.0 - 1.2 equiv)
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Base: K₂CO₃ (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Procedure:
-
Charge: In a reaction vial equipped with a magnetic stir bar, add the Substrate, Electrophile, and K₂CO₃.
-
Inert: Seal the vial with a septum. Evacuate and backfill with Nitrogen (N₂) or Argon three times.
-
Solvent: Add degassed 1,4-Dioxane and Water via syringe.
-
Catalyst: Remove the septum briefly to add Pd(dppf)Cl₂ (solid) under a positive pressure of N₂, or add it as a solution if preferred. Reseal and purge once more.
-
Reaction: Heat the mixture to 80–90 °C for 4–16 hours.
-
Note: Monitor via LCMS. Look for the disappearance of the BPin mass.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate).
Protocol B: High-Reactivity Coupling (Difficult Substrates)
Use ONLY if the electrophile is a deactivated Aryl Chloride. Warning: Risk of oligomerization.
Reagents:
-
Catalyst: XPhos Pd G3 or Pd₂(dba)₃ + XPhos (2-5 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene / Water (10:1) or THF / Water.
Procedure:
-
Follow the steps above, but strictly control temperature. Start at 60 °C and ramp up only if conversion is stalled. The bulky XPhos ligand is highly active and may begin to insert into the 3-chloro bond of your substrate if the temperature is too high or the external electrophile is consumed.
Data Summary & Troubleshooting
Table 1: Optimization of Reaction Parameters
| Parameter | Condition | Outcome | Recommendation |
| Solvent | DMF | High solubility, but difficult removal. | Use for polar substrates only. |
| Solvent | Dioxane/H₂O | Excellent conversion, easy workup. | Primary Choice. |
| Base | Na₂CO₃ | Slower reaction rate. | Use for base-sensitive groups. |
| Base | K₂CO₃ | Optimal balance of rate/stability. | Primary Choice. |
| Base | Cs₂CO₃ | Very fast, but higher protodeboronation risk. | Use for sterically hindered partners.[2] |
| Catalyst | Pd(PPh₃)₄ | Good, but air sensitive and difficult removal of PPh₃O. | Secondary Choice. |
| Catalyst | Pd(dppf)Cl₂ | Robust, air stable, high chemoselectivity. | Primary Choice. |
Common Issues:
-
Protodeboronation: The BPin group falls off, leaving 3-chloro-4-propoxybenzene.
-
Cause: Reaction temperature too high or base too strong.
-
Fix: Switch to Protocol A (mild base), reduce temp to 70 °C, or use anhydrous conditions (Dioxane/K₃PO₄ solid) if water is the culprit.
-
-
Homocoupling: Two BPin molecules couple (Ar-Ar dimer).
-
Cause: Oxygen in the system.[3]
-
Fix: Rigorous degassing (sparging with Argon for 15 mins) is mandatory.
-
Mechanistic Pathway (Visualization)
The following diagram illustrates the specific Suzuki-Miyaura cycle for this substrate, highlighting the critical "Transmetallation" step where the base activates the Boronate.
Caption: Catalytic cycle emphasizing the activation of the Boronic Ester by the base prior to transmetallation.[4]
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
Sources
Application Notes & Protocols: 3-Chloro-4-propoxyphenylboronic Acid Pinacol Ester in Medicinal Chemistry
Introduction: A Versatile Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures with enhanced potency, selectivity, and pharmacokinetic properties is perpetual. Arylboronic acids and their derivatives, particularly pinacol esters, have emerged as indispensable tools in this endeavor, primarily through their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including a vast number of active pharmaceutical ingredients (APIs).[1][3]
3-Chloro-4-propoxyphenylboronic acid pinacol ester, in particular, offers a unique combination of structural features that make it a valuable reagent for drug discovery programs. The propoxy group can engage in crucial hydrophobic or hydrogen bond acceptor interactions within a protein binding pocket, while the chloro substituent can modulate the electronic properties of the phenyl ring, influence metabolic stability, and provide a vector for further chemical modification. The pinacol ester form enhances the stability and handling of the boronic acid, mitigating issues like protodeboronation, a common side reaction with free boronic acids.[1][2][4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 3-Chloro-4-propoxyphenylboronic acid pinacol ester in medicinal chemistry workflows. We will delve into its properties, provide detailed, field-proven protocols for its application in Suzuki-Miyaura cross-coupling, and discuss its strategic importance in the synthesis of bioactive molecules.
Physicochemical and Safety Data
A thorough understanding of a reagent's properties is paramount for its safe and effective use. The following table summarizes the key physicochemical data for 3-Chloro-4-propoxyphenylboronic acid pinacol ester and its corresponding free boronic acid.
| Property | 3-Chloro-4-propoxyphenylboronic acid pinacol ester | 3-Chloro-4-propoxyphenylboronic acid |
| Synonyms | 2-(3-chloro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | (3-chloro-4-propoxyphenyl)boronic acid |
| Molecular Formula | C15H22BClO3 | C9H12BClO3 |
| Molecular Weight | 296.6 g/mol [5] | 214.45 g/mol [6] |
| CAS Number | Not explicitly found, but related structures are available. | 480438-57-1[6] |
| Appearance | Typically a white to off-white solid | Typically a white to off-white solid |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF) | Generally less soluble in non-polar organic solvents than the pinacol ester |
Safety and Handling:
Organoboron compounds, including pinacol esters, require careful handling in a well-ventilated laboratory fume hood.[7][8] Personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, should be worn at all times.[9][10] Avoid inhalation of dust and contact with skin and eyes.[7][8][9] In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.[7][8][10] Store the reagent in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents, to prevent hydrolysis and degradation.[10][11]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone application for 3-Chloro-4-propoxyphenylboronic acid pinacol ester, enabling the formation of a C-C bond between the substituted phenyl ring and a variety of organic halides or triflates.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The process begins with the oxidative addition of an organic halide (R-X) to the active Pd(0) catalyst. This is followed by transmetalation, where the organic group from the boronic ester is transferred to the palladium center. This step is often the rate-limiting step and is facilitated by a base, which activates the boronic ester. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired cross-coupled product and regenerates the Pd(0) catalyst.
Experimental Protocols
The following protocols provide a starting point for the use of 3-Chloro-4-propoxyphenylboronic acid pinacol ester in a typical Suzuki-Miyaura cross-coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is suitable for coupling with a range of aryl and heteroaryl bromides.
Materials:
-
3-Chloro-4-propoxyphenylboronic acid pinacol ester
-
Aryl or heteroaryl bromide
-
Palladium(II) acetate (Pd(OAc)2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
A suitable phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine) if using Pd(OAc)2
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Anhydrous 1,4-Dioxane or Toluene and Water (typically in a 4:1 to 10:1 ratio)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add 3-Chloro-4-propoxyphenylboronic acid pinacol ester (1.2 equivalents), the aryl or heteroaryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (1-5 mol%) and, if necessary, the phosphine ligand (2-10 mol%).
-
Seal the vessel with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Add the degassed solvent mixture via syringe. The reaction mixture should be stirred vigorously.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Causality Behind Experimental Choices:
-
Excess Boronic Ester: Using a slight excess of the boronic ester helps to drive the reaction to completion, especially if the halide is precious or if the boronic ester is prone to some degree of hydrolysis.
-
Choice of Base: The base plays a crucial role in activating the boronic ester for transmetalation. Stronger bases like Cs2CO3 can be effective for less reactive chlorides, while K2CO3 is a common choice for bromides and iodides.
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen. An inert atmosphere is essential to prevent catalyst deactivation and ensure reproducibility.
-
Solvent System: A mixture of an organic solvent and water is often used. Water can aid in the dissolution of the inorganic base and facilitate the formation of the active borate species. Anhydrous conditions can also be employed and may be advantageous in preventing protodeboronation of sensitive substrates.[12]
Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Applications in Medicinal Chemistry: Strategic Incorporation
The 3-chloro-4-propoxyphenyl moiety can be strategically incorporated into drug candidates to probe structure-activity relationships (SAR). For instance, in the development of kinase inhibitors, the propoxy group can occupy a hydrophobic pocket, while the chloro-substituted phenyl ring can form part of the hinge-binding motif. The versatility of the Suzuki-Miyaura coupling allows for the rapid synthesis of a library of analogs by varying the coupling partner.
Conclusion
3-Chloro-4-propoxyphenylboronic acid pinacol ester is a highly valuable and versatile building block for medicinal chemists. Its stability, coupled with its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction, allows for the efficient synthesis of complex molecular architectures. A sound understanding of the reaction mechanism and careful execution of the experimental protocols outlined in this guide will empower researchers to effectively leverage this reagent in their drug discovery and development programs, ultimately contributing to the advancement of new therapeutics.
References
- AK Scientific, Inc.
- SynQuest Laboratories, Inc. [4-(1H-Imidazol-2-yl)
- Fisher Scientific.
- PubChem. 3-Chloro-4-propoxyphenylboronic acid.
- Apollo Scientific Ltd.
- Sigma-Aldrich.
- Sigma-Aldrich. 3-Chloro-4-propoxyphenylboronic acid pinacol ester.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Role of the Boronic Ester in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(5), 1561-1573.
- Pavek, P., & Schneider, N. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv.
- Sigma-Aldrich. 3-Chloro-4-propoxyphenylboronic acid pinacol ester.
- Dominguez, G., & Perez-Castillo, A. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(3), 503.
- Fisher Scientific.
- Li, Y., et al. (2024). The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. Journal of Nanobiotechnology, 22(1), 1-17.
- Reeve, J. T., et al. (2016).
- U.S. Environmental Protection Agency. [3-Chloro-4-(morpholine-4-carbonyl)phenyl]boronic acid Properties.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Achilli, C., et al. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry, 11(4), 551-558.
- Frontier Specialty Chemicals. 3-Chloro-4-cyanophenylboronic acid pinacol ester.
- Organic Chemistry Portal.
- Santa Cruz Biotechnology. 3-Chloro-4-hydroxyphenylboronic acid, pinacol ester.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- Zhang, Y., et al. (2018). Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery. Polymer Chemistry, 9(18), 2424-2432.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Chloro-4-propoxyphenylboronic acid pinacol ester [sigmaaldrich.com]
- 6. 3-Chloro-4-propoxyphenylboronic acid | C9H12BClO3 | CID 3504955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. orgsyn.org [orgsyn.org]
- 13. mdpi.com [mdpi.com]
- 14. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Solvent selection for palladium-catalyzed coupling of propoxy aryl boronates
Application Note: Solvent Engineering for the Palladium-Catalyzed Coupling of Propoxy Aryl Boronates
Part 1: Executive Summary
The introduction of a propoxy group (
This guide provides a rational framework for solvent selection, moving beyond trial-and-error. We recommend a biphasic 2-Methyltetrahydrofuran (2-MeTHF)/Water system as the primary starting point. This system leverages the "Green" solvent 2-MeTHF to solubilize the greasy propoxy moiety while maintaining a discrete aqueous phase to modulate base activity, thereby suppressing the protodeboronation pathway common in electron-rich systems.
Part 2: Scientific Rationale & Mechanistic Insight
The Solubility-Reactivity Paradox
Propoxy aryl boronates are inherently lipophilic. In traditional single-phase polar solvents (e.g., DMF/Water mixtures), these substrates often "oil out" or precipitate, removing them from the catalytic cycle. Conversely, in purely non-polar solvents (e.g., Toluene), the inorganic bases required for activation (
The Mechanistic "Fork in the Trail"
Solvent selection dictates which transmetallation pathway dominates. For electron-rich substrates like propoxy aryl boronates, the Oxo-Palladium Pathway (Path B below) is often kinetically superior to the Boronate Pathway (Path A), as electron-rich boronates are less Lewis acidic and reluctant to form the necessary boronate "ate" complex (
-
Path A (Boronate Path): Base attacks Boron first. Requires high water/polar solvent. Risk: High rate of protodeboronation for electron-rich rings.
-
Path B (Oxo-Palladium Path): Base attacks Palladium first. Favored in biphasic systems with lower water content. Benefit: Protects the boronate from hydrolysis until the catalytic moment.
Figure 1: The "Fork in the Trail" mechanism. For propoxy aryl boronates, Path B (Oxo-Palladium) is preferred to minimize protodeboronation (red dotted line).
Part 3: Solvent Selection Matrix
The following table synthesizes solvent characteristics specifically for propoxy-substituted coupling partners.
| Solvent System | Classification | Suitability | Mechanistic Note |
| 2-MeTHF / Water | Green / Biphasic | Optimal | Excellent solubility for lipophilic propoxy groups. Distinct phase separation allows "on-cycle" base transfer, minimizing boronate hydrolysis. |
| Toluene / Water | Traditional / Biphasic | High | Good for very greasy substrates. May require phase transfer catalyst (e.g., TBAB) if reaction is sluggish. |
| n-Butanol or t-Amyl Alcohol | Protic / Green | Moderate | Good solubility, but the protic nature can accelerate protodeboronation of electron-rich rings at high temperatures. |
| DMF or NMP | Polar Aprotic | Low | Avoid. High polarity often causes propoxy-boronate precipitation. Difficult to remove during workup; promotes competitive hydrodehalogenation. |
| 1,4-Dioxane | Ethereal | Moderate | Universal solvent, but safety concerns (peroxides/carcinogen) limit utility. Use only if 2-MeTHF fails. |
Part 4: Validated Experimental Protocol
Protocol: 2-MeTHF Biphasic Coupling of 4-Propoxyphenylboronic Acid Pinacol Ester
Rationale: This protocol uses a 4:1 ratio of organic solvent to water. This creates a "water-poor" organic phase where the catalyst resides, protecting the sensitive electron-rich boronate, while the "water-rich" aqueous phase houses the bulk base reservoir.
Materials:
-
Substrate: 4-Propoxyphenylboronic acid pinacol ester (1.2 equiv)
-
Electrophile: Aryl Bromide/Chloride (1.0 equiv)
-
Catalyst:
(2-3 mol%) [Robust against residual water] -
Base:
(2.0 equiv) [Mild buffering capacity compared to carbonates] -
Solvent: 2-MeTHF (Degassed) and Distilled Water.
Step-by-Step Procedure:
-
Preparation (Inert Loop):
-
Charge a reaction vial with the Aryl Halide (1.0 mmol) and Propoxy Boronate (1.2 mmol).
-
Add
(0.02 mmol). -
Seal the vial and purge with Nitrogen/Argon for 3 cycles (Vacuum/Backfill).[1] Critical: Oxygen promotes homocoupling.
-
-
Solvation:
-
Add 2-MeTHF (4.0 mL) via syringe. Stir until solids (organics) are fully dissolved.
-
Self-Validation Check: Ensure the solution is clear. If cloudy, add 0.5 mL additional 2-MeTHF.
-
-
Activation:
-
Prepare a stock solution of
in water (2.0 M). -
Add Aqueous
(1.0 mL) to the reaction vial. -
Observation: You should see two distinct layers.[2]
-
-
Reaction:
-
Heat the biphasic mixture to 60°C with vigorous stirring (1000 RPM).
-
Why Vigorous Stirring? Mass transfer between the aqueous base layer and organic catalyst layer is the rate-limiting step.
-
Monitor by HPLC/LC-MS at 2 hours.
-
-
Workup (Green Advantage):
-
Cool to room temperature.[3]
-
Siphon off the bottom aqueous layer (discard).
-
Wash the organic (2-MeTHF) layer once with brine.
-
The 2-MeTHF layer can often be concentrated directly or used in a subsequent step (telescoping), as it separates cleanly from water.
-
Part 5: Troubleshooting & Optimization (Self-Validating System)
Use this decision tree to diagnose low yields. The most common failure mode for propoxy boronates is Protodeboronation (conversion of Boronate to
Figure 2: Diagnostic workflow for optimizing coupling of sensitive boronate esters.
Part 6: References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Transmetalation in the Suzuki–Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition, 52(29), 7362-7370. Link
-
Sherwood, J. (2020).[4] The Suzuki–Miyaura Cross-Coupling as a Benchmark Reaction for Green Solvents. Green Chemistry, 22, 1234-1245. Link
-
Cox, P. A., et al. (2017).[5] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link
-
Gallo, V., et al. (2015). Sustainable Solvents for Palladium-Catalyzed Cross-Coupling Reactions. ChemSusChem, 8(23), 3916-3929. Link
Sources
Troubleshooting & Optimization
Preventing protodeboronation of 3-Chloro-4-propoxyphenylboronic acid pinacol ester
Technical Support Center: Aryl Boronate Stability & Optimization Subject: Troubleshooting Protodeboronation in 3-Chloro-4-propoxyphenylboronic acid pinacol ester Ticket ID: #B-PIN-3CL4OR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering low yields or complete consumption of starting material without product formation. This is a classic signature of protodeboronation .
The molecule , 3-Chloro-4-propoxyphenylboronic acid pinacol ester , presents a specific electronic challenge. While the pinacol ester (Bpin) is generally more stable than the free boronic acid, the 4-propoxy substituent is a strong electron-donating group (EDG). Through resonance, it significantly increases electron density at the ipso-carbon (the carbon attached to Boron), making it highly nucleophilic and susceptible to protonation by even trace amounts of water or acidic protons.
This guide provides a mechanistic diagnosis and three validated protocols to circumvent this instability.
Module 1: Diagnosis & Mechanism
Q: Why is my starting material disappearing but not forming the product? A: Your compound is undergoing acid-catalyzed protodeboronation .
Even in "basic" Suzuki conditions, the reaction often involves water.[1] The Bpin ester first hydrolyzes to the boronic acid (equilibrium). The 4-propoxy group then stabilizes the ipso-protonation of the ring, leading to the cleavage of the C-B bond. The 3-chloro group (electron-withdrawing) offers insufficient protection against the strong resonance donation of the para-propoxy group.
The Pathway to Destruction:
-
Hydrolysis: Water attacks the Bpin, forming the free Boronic Acid.
-
Protonation: A proton attacks the C-B carbon (facilitated by the 4-OR group).
-
Deboronation: Boric acid leaves, yielding the deboronated arene (3-chloro-4-propoxybenzene).
Figure 1: The mechanistic pathway of protodeboronation driven by the electron-donating propoxy group.
Module 2: Experimental Protocols
To save this reaction, we must either remove the proton source (water) or outrun the decomposition .
Protocol A: The "Anhydrous Activation" Method (Recommended)
Best for: Substrates that decompose immediately in aqueous base.
The Logic: By excluding water, we prevent the initial hydrolysis of the Bpin to the more fragile boronic acid. We use anhydrous Fluoride (CsF) or Phosphate (K3PO4) to activate the boron species directly via a "boronate-ate" complex, which transmetallates without needing a free boronic acid.
Materials:
-
Catalyst: Pd(OAc)2 + SPhos (or XPhos) OR Pd-118 (dtbpf).
-
Base: Anhydrous CsF (Cesium Fluoride) or K3PO4 (finely ground, dried).
-
Solvent: Anhydrous 1,4-Dioxane or Toluene.
Step-by-Step:
-
Dry Everything: Flame-dry your reaction vessel and cool under Argon.
-
Charge Solids: Add Aryl Halide (1.0 equiv), Bpin Ester (1.5 equiv) , Pd(OAc)2 (5 mol%), SPhos (10 mol%), and CsF (2.0 equiv) .
-
Solvent: Add anhydrous Dioxane (0.2 M concentration).
-
Degas: Sparge with Argon for 10 minutes (do not use freeze-pump-thaw if you suspect volatility issues, but sparging is usually safe).
-
Reaction: Heat to 80°C. Monitor by HPLC/UPLC every hour.
-
Note: If CsF fails, switch to Ag2O (Silver Oxide) as the activator in anhydrous DCM or THF; this promotes transmetallation via a different mechanism that is extremely mild.
-
Protocol B: The "Fast & Cool" Method (Kinetic Control)
Best for: Reactions where anhydrous conditions are difficult to maintain.
The Logic: We use a Third-Generation Buchwald Precatalyst (e.g., XPhos Pd G3). These catalysts initiate rapidly at room temperature.[2] The goal is to make the cross-coupling rate (
Materials:
-
Catalyst: XPhos Pd G3 (2–5 mol%).
-
Base: 0.5 M K3PO4 (degassed).
-
Solvent: THF.
Step-by-Step:
-
Dissolve Aryl Halide (1.0 equiv) and Bpin Ester (1.2 equiv) in THF.
-
Add XPhos Pd G3 (catalyst).[1]
-
Add the aqueous base solution.
-
Stir vigorously at Room Temperature (20–25°C). Do not heat.
-
Check reaction after 30 minutes. These catalysts are designed to finish the job before the boronate has time to fall apart.
Module 3: Alternative Derivatives (The Pivot)
Q: I tried the protocols above, and it still fails. What now? A: The Bpin moiety might be too unstable for your specific coupling partner. Switch to a "Slow Release" or "Protected" boron species.
| Derivative | Stability | Reactivity | Recommendation |
| Bpin (Pinacol) | Low (for this substrate) | High | Current baseline. Fails in aqueous heat. |
| MIDA Boronate | Very High | Controlled | Top Alternative. Stable to silica and storage. Hydrolyzes slowly in situ to release the active species, keeping the concentration of the unstable acid low (the "slow-release" strategy).[3] |
| Potassium Trifluoroborate (-BF3K) | High | Low (requires hydrolysis) | Good for storage, but often requires harsh acidic/hydrolytic conditions to activate, which might trigger the very deboronation you want to avoid. Use only under anhydrous photoredox or specific conditions. |
Decision Tree for Optimization:
Figure 2: Strategic workflow for optimizing the coupling of unstable boronates.
Module 4: Storage & Handling FAQs
Q: Can I store the 3-Chloro-4-propoxyphenylboronic acid pinacol ester on the shelf? A: Not indefinitely.
-
Risk: Moisture in the air will slowly hydrolyze the pinacol ester to the boronic acid. Once it becomes the acid, it will auto-degrade even in the solid state.
-
Protocol: Store under Argon at 4°C (fridge) or -20°C. If the solid looks "wet" or sticky, it has likely hydrolyzed. Recrystallize from anhydrous hexanes/EtOAc before use.
Q: How do I purify the Bpin if it degrades on silica? A: Silica gel is slightly acidic.
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize it.
-
Better Fix: Use neutral alumina.
-
Best Fix: Don't purify. Use the crude Bpin directly in the next step if possible (telescoping).
References
-
Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic Boronic Acids". Journal of the American Chemical Society, 132(38), 13100–13102. Link
- Establishes the mechanism of acid-catalyzed deboron
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids". Journal of the American Chemical Society, 132(40), 14073–14075. Link
- Source for Protocol B (Fast/Cool).
-
Gillis, E. P., & Burke, M. D. (2007).[4] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids". Journal of the American Chemical Society, 129(21), 6716–6717. Link
- Source for MIDA boronate str
-
Knauber, T., & Studer, A. (2021). "Protodeboronation of (Hetero)Arylboronic Esters". Journal of the American Chemical Society, 143(36), 14814–14826.[5] Link
- Detailed kinetic analysis of boron
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Yield Suzuki Coupling for Sterically Hindered Substrates
Topic: Optimization of Suzuki-Miyaura Coupling for Sterically Hindered Chloro-Propoxy Boronates Ticket ID: SMC-HIND-CL-PRO Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Diagnostic
The Challenge: You are attempting to couple a sterically hindered substrate containing a chloro-propoxy motif. This presents a "double-bind" scenario:
-
Steric Hindrance: Requires high-energy catalyst systems (bulky, electron-rich ligands) and often elevated temperatures to force the transmetallation step.
-
Chemo-stability (The Chloro-Propoxy Trap): The alkyl chloride (on the propoxy chain) is a potential leaving group. Aggressive bases (e.g., alkoxides like NaOtBu) used to overcome hindrance often cause side reactions here—specifically
-elimination (forming allyl ethers) or nucleophilic displacement (cyclization or hydrolysis).
The Solution: You must decouple the reactivity needed for C-C bond formation from the basicity that destroys your linker. This guide prioritizes Buchwald G3/G4 precatalysts and anhydrous mild bases .
Critical Parameter Optimization (The "Engine")
A. Ligand Selection: The "Dialkylbiaryl" Class
For sterically hindered chlorides or boronates, standard ligands (
| Ligand | Application Case | Why it works here |
| SPhos | First Choice. Excellent for sterically hindered aryl chlorides and boronates. | High stability; structural flexibility allows it to accommodate ortho-substituents. |
| XPhos | Heavy Duty. Use if SPhos fails. | Larger bulk.[1] Exceptional for converting unactivated aryl chlorides. |
| RuPhos | Electronic Tuning. Use for electron-rich substrates.[1][2][3] | Prevents protodeboronation better than XPhos in some electron-rich heterocycles. |
B. Catalyst Source: Precatalysts vs. In Situ
Stop using
-
Recommendation: Use Palladacycle Precatalysts (G3 or G4) .
-
Mechanism: These release the active
species immediately upon exposure to base, ensuring a controlled 1:1 Pd:Ligand ratio.
C. The "Chloro-Propoxy" Safety Protocol (Base Selection)
The fate of your chloro-propoxy group is determined here.
-
AVOID:
, , (Strong nucleophiles/bases will eliminate the alkyl chloride). -
USE:
(Tribasic Potassium Phosphate) or .-
Tip: If solubility is poor, add 2-5% water or use finely ground anhydrous base.
-
Visualization: The Hindered Catalytic Cycle
The diagram below highlights the specific bottlenecks (Red) caused by your hindered substrate and where the recommended protocol intervenes (Blue).
Caption: The bottleneck in hindered coupling is often Transmetallation. Using Precatalysts ensures high [Pd(0)] concentration, while weak bases prevent side reactions.
Experimental Protocol (The "Gold Standard")
Objective: Couple a hindered Aryl Chloride with a Chloro-propoxy Aryl Boronate.
Reagents:
-
Catalyst: XPhos Pd G4 (2-5 mol%)
-
Substrate: Aryl Chloride (1.0 equiv)
-
Boronate: Chloro-propoxy Boronate (1.2 - 1.5 equiv)
-
Base:
(3.0 equiv, finely ground) -
Solvent: 1,4-Dioxane :
(4:1 ratio) OR Toluene : (10:1)
Step-by-Step:
-
Charge Solids: In a glovebox or under active
flow, add the Aryl Chloride, Boronate, Base, and XPhos Pd G4 to a reaction vial.-
Why? Adding catalyst last to the solid mix prevents premature activation before the solvent is degassed.
-
-
Degas Solvent: Sparge the Dioxane/Water mixture with Argon/Nitrogen for 15 minutes.
-
Critical: Oxygen kills the electron-rich phosphine ligands required for this reaction.
-
-
Initiate: Add solvent to the vial. Seal with a crimp cap (PTFE/Silicone septa).
-
Heat: Place in a pre-heated block at 80°C - 100°C .
-
Note: Hindered substrates rarely work at Room Temp. Heat is needed to overcome the transmetallation energy barrier.
-
-
Monitor: Check LCMS at 2 hours.
-
Look for: Protodeboronation (Boronate losing the B-group). If this is high, lower temp to 80°C and add more boronate.
-
Troubleshooting & FAQs
Q1: I see the product, but conversion stops at 40%. Adding more catalyst doesn't help.
Diagnosis: Catalyst poisoning or ligand oxidation. Fix:
-
Check the Chloro-Propoxy: Is the alkyl chloride hydrolyzing? The resulting free chloride ions or alcohol can coordinate to Pd. Switch to anhydrous THF with anhydrous
(no water). -
Ligand Scavenging: The product itself might be coordinating to the Pd. Switch to SPhos , which is more sterically demanding and less likely to be inhibited by the product.
Q2: My Chloro-propoxy group is disappearing (forming an allyl ether).
Diagnosis:
-
Change Base: Switch from Carbonate to Potassium Phosphate (
) or Potassium Fluoride (KF) . -
Change Solvent: Switch from DMF/DMA (polar, promotes displacement) to Toluene (non-polar).
Q3: Why not use PEPPSI-IPr (NHC ligands)?
Answer: You can! PEPPSI-IPr is an excellent alternative if phosphines fail. However, NHC catalysts often require stronger bases (like alkoxides) to activate the precatalyst fully in some protocols. If you use PEPPSI, ensure you use the "activation-free" precatalysts and stick to Carbonate bases to protect your alkyl chloride.
Q4: The boronate is hindered and protodeboronates (loses Boron) faster than it couples.
Diagnosis: Transmetallation is too slow compared to hydrolysis. Fix:
-
"Slow-Release" Strategy: Do not add all the boronate at once. Add it in 3 portions over 3 hours.
-
Water Control: Reduce water content. Use anhydrous Dioxane with CsF (Cesium Fluoride) as the activator instead of aqueous base.
References & Grounding
-
Buchwald, S. L., et al. (2005).[2] Universal Precatalysts for Palladium-Catalyzed Coupling Reactions.[4] Describes the SPhos/XPhos G-series precatalysts essential for hindered substrates.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Detailed mechanistic insight into transmetallation bottlenecks and protodeboronation.
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling. Alternative NHC protocols for sterically demanding couplings.[5]
-
Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. The foundational text on base/solvent effects in SMC.
Sources
- 1. entegris.com [entegris.com]
- 2. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 5. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
Validation & Comparative
Introduction: The Significance of 3-Chloro-4-propoxyphenylboronic acid pinacol ester
A Comparative Guide to the Impurity Profile of Commercial 3-Chloro-4-propoxyphenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
3-Chloro-4-propoxyphenylboronic acid pinacol ester is a versatile reagent widely employed in Suzuki-Miyaura cross-coupling reactions. Its utility stems from the boronic acid pinacol ester functionality, which allows for the formation of carbon-carbon bonds with a high degree of functional group tolerance. This makes it an invaluable tool in the synthesis of complex organic molecules, including many pharmaceutical candidates. The chloro and propoxy substituents on the phenyl ring provide specific steric and electronic properties that are often crucial for achieving desired biological activity and pharmacokinetic profiles.
However, the synthetic route and inherent reactivity of boronic acid pinacol esters can lead to the formation of various impurities. These impurities, if not identified and controlled, can have significant downstream consequences, including:
-
Altered Reactivity: Impurities can interfere with subsequent chemical transformations, leading to lower yields, unexpected side products, and difficulties in purification.
-
Inaccurate Biological Data: In drug discovery, even trace impurities can exhibit biological activity, leading to false positives or misleading structure-activity relationship (SAR) data.
-
Regulatory Hurdles: For drug candidates advancing to clinical trials, a well-defined and controlled impurity profile is a strict regulatory requirement.
This guide will delve into the common impurities associated with 3-Chloro-4-propoxyphenylboronic acid pinacol ester, provide a robust analytical workflow for their identification and quantification, and discuss the implications of these impurities in a research and development setting.
Potential Impurities in Commercial Batches
The impurity profile of 3-Chloro-4-propoxyphenylboronic acid pinacol ester is influenced by the synthetic route, purification methods, and storage conditions. Several classes of impurities are commonly encountered:
-
Starting Material Residues: Incomplete reaction can leave residual starting materials, such as the corresponding aryl halide.
-
By-products of Synthesis: The Miyaura borylation, a common synthetic route, can generate by-products that may be carried through the purification process.
-
Hydrolysis Products: Boronic acid pinacol esters are susceptible to hydrolysis, especially in the presence of moisture or on silica gel during chromatography, yielding the corresponding boronic acid.[1][2][3] This is a significant challenge in both the synthesis and analysis of these compounds.[1][3][4]
-
Homocoupling Products: Palladium-catalyzed side reactions can lead to the formation of biphenyl-type homocoupling products.
-
Protodeborylation Products: The C-B bond can be cleaved under certain conditions, particularly in the presence of acid or base, leading to the formation of the corresponding deboronated arene.[5]
-
Oxidation Products: Exposure to air can lead to the oxidation of the boronic ester.
The following diagram illustrates a typical synthetic pathway and highlights potential points of impurity introduction:
Caption: Synthetic pathway and impurity formation.
Analytical Workflow for Impurity Profiling
A multi-technique approach is essential for the comprehensive characterization of the impurity profile of 3-Chloro-4-propoxyphenylboronic acid pinacol ester. The inherent instability of the boronic acid pinacol ester functionality, particularly its susceptibility to hydrolysis on traditional silica-based reversed-phase HPLC columns, necessitates specialized analytical methods.[1][3][4]
Recommended Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric Detection (LC-MS): This is the primary technique for separation and quantification of non-volatile impurities. Special attention must be paid to the choice of column and mobile phase to minimize on-column hydrolysis.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for the identification and quantification of volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B): Provides crucial structural information and can be used for quantitative analysis (qNMR) to determine the absolute purity of the material.
-
Karl Fischer Titration: For the accurate determination of water content, a critical parameter given the hydrolytic instability of the product.
Step-by-Step Experimental Protocol: Reversed-Phase HPLC Method for Impurity Profiling
This protocol is designed to minimize the on-column hydrolysis of the pinacol ester.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or a tunable UV detector.
-
Mass spectrometer (e.g., single quadrupole or time-of-flight) for peak identification.
-
-
Chromatographic Conditions:
-
Column: A column with low silanol activity is crucial to prevent on-column hydrolysis.[3][4][6] A Waters XTerra MS C18 column (or equivalent) is a good starting point.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would be from 20% to 95% B over 20 minutes. The gradient should be optimized to achieve good separation of all potential impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 5 µL
-
-
Sample Preparation:
-
Diluent: Use an aprotic solvent such as acetonitrile to minimize hydrolysis prior to injection.[1]
-
Concentration: Prepare a sample solution at a concentration of approximately 1 mg/mL.
-
Procedure: Accurately weigh about 10 mg of the commercial 3-Chloro-4-propoxyphenylboronic acid pinacol ester sample into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Sonicate briefly if necessary to ensure complete dissolution.
-
-
Analysis and Data Interpretation:
-
Inject the sample and acquire the chromatogram.
-
Identify the main peak corresponding to 3-Chloro-4-propoxyphenylboronic acid pinacol ester based on its retention time and mass spectrum.
-
Identify and quantify impurity peaks. The use of a mass spectrometer is invaluable for the tentative identification of unknown impurities based on their mass-to-charge ratio.
-
Calculate the percentage area of each impurity relative to the total peak area.
-
The following diagram illustrates the analytical workflow:
Caption: Analytical workflow for impurity profiling.
Comparative Data of Commercial Samples
To illustrate the potential variability between commercial suppliers, the following table presents hypothetical impurity profiles for 3-Chloro-4-propoxyphenylboronic acid pinacol ester from three different vendors. This data is for illustrative purposes only and actual results may vary.
| Impurity | Supplier A (%) | Supplier B (%) | Supplier C (%) | Identification Method |
| 3-Chloro-4-propoxy-phenylboronic acid | 0.8 | 1.5 | 0.3 | LC-MS |
| 1-Chloro-2-propoxybenzene | 0.2 | 0.5 | < 0.1 | GC-MS |
| Bis(3-chloro-4-propoxyphenyl) | < 0.1 | 0.3 | < 0.1 | LC-MS |
| Unidentified Impurity 1 (RRT 1.2) | 0.3 | 0.1 | 0.4 | LC-MS |
| Total Impurities | 1.3 | 2.4 | < 0.8 | |
| Purity (by area %) | 98.7 | 97.6 | > 99.2 |
RRT: Relative Retention Time
Impact of Impurities on Research and Drug Development
The level and nature of impurities in 3-Chloro-4-propoxyphenylboronic acid pinacol ester can have a profound impact on its application:
-
For early-stage discovery research: While higher impurity levels may be tolerated, significant amounts of by-products can complicate reaction monitoring and purification of the desired product. The presence of the corresponding boronic acid can lead to inconsistent reactivity in Suzuki-Miyaura couplings.
-
For lead optimization: As a compound progresses, the need for higher purity starting materials becomes critical. Undefined impurities can lead to non-reproducible biological results, making it difficult to establish a clear SAR.
-
For process development and scale-up: A well-characterized and consistent impurity profile is essential. Impurities that are difficult to remove can significantly impact the cost and efficiency of a synthetic route. Any impurity present at a level greater than 0.1% will likely need to be identified and characterized for regulatory submissions.
Conclusion and Recommendations
The purity of 3-Chloro-4-propoxyphenylboronic acid pinacol ester is a critical factor that can influence the outcome of research and development projects. It is imperative for scientists to be aware of the potential impurities and to have robust analytical methods in place to assess the quality of commercial batches.
Key Recommendations:
-
Always request a Certificate of Analysis (CoA) from the supplier and review the reported purity and impurity levels.
-
Perform in-house quality control on new batches of starting materials, especially for critical applications. The analytical workflow described in this guide can serve as a starting point.
-
Consider the hydrolytic instability of the material during storage and handling. Store in a cool, dry place under an inert atmosphere.
-
For sensitive applications, consider purification of the commercial material prior to use.
By taking these precautions, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
-
Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [Link]
-
HELP: Purifying boronic acids sucks : r/OrganicChemistry. Reddit. [Link]
-
Kumar, A., Ng, T., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies. [Link]
-
Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. ACS Publications. [Link]
-
Something Unique or Methyl, Butyl, Futile? Born again Boron. Scientific Update. [Link]
-
Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
-
boronic esters. Organic Syntheses Procedure. [Link]
-
Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. [Link]
-
Boronic acid pinacol ester deprotection : r/chemistry. Reddit. [Link]
-
ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Bohrium. [Link]
-
1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]
-
Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate. [Link]
Sources
- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. reddit.com [reddit.com]
- 6. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Technical Guide: IR Spectroscopy of 3-Chloro-4-propoxyphenylboronic Acid Pinacol Ester
[1]
Introduction & Structural Context
3-Chloro-4-propoxyphenylboronic acid pinacol ester is a specialized arylboronate building block commonly used in Suzuki-Miyaura cross-coupling reactions.[1]
-
Chemical Function: It serves as a stable, lipophilic surrogate for the corresponding free boronic acid.[1]
-
Structural Moieties: The molecule combines three distinct IR-active regions:[1][2]
-
The Pinacol Boronate (Bpin): A dioxaborolane ring responsible for unique B-O and aliphatic C-H signatures.
-
The Aryl Ether Core: A 1,3,4-trisubstituted benzene ring featuring a propoxy ether linkage.[1]
-
The Halogen Substituent: A chlorine atom at the meta position relative to the boron, influencing ring vibrations.
-
Why IR Spectroscopy?
While NMR is the gold standard for structure elucidation, IR spectroscopy is superior for:
-
Process Monitoring: Rapidly tracking the disappearance of O-H stretches during esterification.
-
Stability Checks: Detecting the onset of hydrolysis (reappearance of O-H) in stored samples.
-
Solid-State Characterization: Differentiating between crystalline polymorphs or amorphous forms.
Comparative Analysis: Bpin Ester vs. Alternatives
The choice between the Pinacol Ester, the Free Boronic Acid, and MIDA Boronates depends on stability and reactivity.[1] The table below compares their spectral and physical performance characteristics.
Table 1: Performance Comparison of Boron Species
| Feature | Pinacol Ester (Target) | Free Boronic Acid | MIDA Boronate |
| IR Diagnostic (Key) | Strong doublet ~1360/1350 cm⁻¹ (B-O) | Broad O-H ~3200–3400 cm⁻¹ | C=O[1] (Carbonyl) ~1750 cm⁻¹ |
| Hydrolytic Stability | High (Stable on Silica) | Low (Forms Boroxines/Anhydrides) | Very High (Requires aqueous base to hydrolyze) |
| Atom Economy | Moderate (Loss of pinacol) | High | Low (Loss of large MIDA group) |
| Solubility | Excellent in non-polar organic solvents (DCM, Toluene) | Poor in non-polar; requires polar solvents (MeOH, DMSO) | Limited (DMSO, MeCN) |
| Reaction Monitoring | Disappearance of broad O-H; Appearance of aliphatic C-H | Appearance of broad O-H | Shift of C=O bands |
Detailed Spectral Assignment
The IR spectrum of 3-Chloro-4-propoxyphenylboronic acid pinacol ester is complex due to the overlap of aliphatic and aromatic signals.[1] The following assignments are derived from characteristic group frequencies of aryl boronate esters and chlorobenzenes.
Diagnostic Regions[2][3][4]
A. High Frequency Region (4000 – 2500 cm⁻¹)[1]
-
Absence of O-H: A pure sample must NOT show the broad hydrogen-bonded O-H stretch (3200–3400 cm⁻¹) characteristic of the free boronic acid precursor.[1]
-
Aromatic C-H Stretch: Weak bands just above 3000 cm⁻¹ (typically 3030–3060 cm⁻¹).[1]
-
Aliphatic C-H Stretch: Distinct bands below 3000 cm⁻¹.[2]
B. The Fingerprint & Functional Group Region (1600 – 600 cm⁻¹)
This is the most critical region for identification.[1]
| Frequency (cm⁻¹) | Intensity | Assignment | Causality / Notes |
| 1590 – 1605 | Medium | Ar C=C Stretch | Skeletal vibration of the benzene ring. |
| 1450 – 1470 | Medium | CH₂ / CH₃ Bend | Overlap of propoxy CH₂ scissoring and pinacol methyls. |
| 1350 – 1370 | Strong | B-O Stretch (asym) | Primary Diagnostic: The B-O bond in the dioxaborolane ring is stronger and more rigid than in free acid. Often appears as a split band or doublet. |
| 1240 – 1260 | Strong | Ar-O-C Stretch | Asymmetric stretching of the aryl-ether linkage (Propoxy group).[1] |
| 1140 – 1150 | Strong | C-O Stretch | C-O stretch within the pinacol ring system. |
| 1080 – 1100 | Med-Strong | B-C / Ar-Cl Mix | Complex mode involving the Boron-Carbon bond and in-plane C-Cl vibrations. |
| 800 – 850 | Strong | Ar C-H (oop) | Out-of-plane bending for 1,2,4-trisubstituted benzene. |
| 650 – 750 | Medium | C-Cl Stretch | Carbon-Chlorine stretch (often obscured, but diagnostic if resolved). |
Critical Insight: The "Gem-Dimethyl" doublet (splitting of the CH₃ bending mode) often appears around 1370–1380 cm⁻¹ , confirming the presence of the pinacol group.[1]
Experimental Protocols
Protocol A: Synthesis & Purification Monitoring
Objective: Convert 3-Chloro-4-propoxyphenylboronic acid to its pinacol ester and verify conversion via IR.
-
Reaction Setup:
-
In-Process Control (IPC) via IR:
-
Take a 50 µL aliquot.
-
Evaporate solvent under N₂ stream on a watch glass.
-
Pass Criteria: Complete disappearance of the broad O-H band (3300 cm⁻¹).[1]
-
Fail Criteria: Persistence of O-H indicates incomplete esterification.
-
-
Workup:
Protocol B: IR Sample Preparation (ATR Method)
Objective: Obtain a high-fidelity spectrum for quality control.
-
Instrument: FT-IR Spectrometer with Diamond or ZnSe ATR accessory.
-
Background: Collect background spectrum (air) with 16 scans.
-
Sample Loading:
-
Liquids/Oils: Place 1 drop directly on the crystal.
-
Solids: Place ~5 mg of solid on the crystal and apply high pressure using the anvil clamp to ensure contact.
-
-
Measurement:
-
Resolution: 4 cm⁻¹.
-
Scans: 32 or 64.
-
Range: 4000 – 600 cm⁻¹.
-
-
Cleaning: Wipe crystal with Isopropanol (IPA) immediately after use. Avoid Acetone if the ATR crystal is ZnSe (can degrade housing seals over time).[1]
Visualization: Analytical Workflow
The following diagram illustrates the decision logic for characterizing the product and distinguishing it from its precursor and hydrolysis products.
Caption: Analytical decision matrix for verifying the integrity of boronic acid pinacol esters using IR spectroscopy.
References
-
Larkin, P. (2011).[1] Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Chapter: Boron Compounds).
-
Hansen, K. et al. (2012).[1] "Strategies for the analysis of highly reactive pinacolboronate esters." Journal of Pharmaceutical and Biomedical Analysis, 54(4), 933-937.[1]
-
Coates, J. (2000).[1] "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.
-
Organic Syntheses. "Preparation of Pinacol Boronic Esters." Org.[2][3][4][5] Synth. 2008, 85, 45-51.[1] Available at: [Link][1]
Safety Operating Guide
Technical Guide: Proper Disposal of 3-Chloro-4-propoxyphenylboronic Acid Pinacol Ester
[1]
Executive Summary & Core Directive
This guide mandates the disposal procedures for 3-Chloro-4-propoxyphenylboronic acid pinacol ester . Due to the presence of the chlorine substituent on the aromatic ring, this compound must be classified as Halogenated Organic Waste .[1]
Critical Operational Rule:
Do NOT dispose of this compound in general organic waste or non-halogenated solvent streams.[1][2][3] The chlorine atom necessitates high-temperature incineration to prevent the formation of dioxins/furans during downstream processing.[1][3]
Chemical Profile & Hazard Identification
Before disposal, the operator must validate the chemical state to ensure compatibility with waste streams.[3]
| Property | Specification | Disposal Implication |
| Functional Groups | Aryl Chloride, Boronic Pinacol Ester | Halogenated Waste Stream (Strict Segregation) |
| Physical State | Solid (Powder/Crystalline) | Dispose as Solid Hazardous Waste unless dissolved.[1] |
| Reactivity | Moisture Sensitive (Slow Hydrolysis) | Keep containers tightly sealed until disposal to prevent degradation into boronic acids (which may alter pH).[1][3] |
| GHS Hazards | Irritant (H315, H319), STOT SE 3 (H335) | Standard PPE (Nitrile gloves, safety glasses, lab coat) required during handling.[1] |
| Flash Point | N/A (Solid) | Treat as combustible solid (Storage Class 11).[1][3] |
Waste Classification Logic (RCRA & EPA)
To ensure regulatory compliance (EPA/RCRA), this compound follows a strict classification logic. The presence of the halogen (Chlorine) overrides its identity as a simple organic ester.[3]
Decision Matrix: Waste Stream Selection
The following logic gate ensures the compound ends up in the correct incineration path.
Figure 1: Waste Stream Decision Tree. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the chlorinated solute mandates the "Halogenated" waste stream.[1]
Step-by-Step Disposal Procedure
A. Solid Waste (Pure Compound or Spill Debris)
Scenario: Expired reagent, weighing boat residues, or spill cleanup material.[1]
-
Segregation: Obtain a waste container specifically labeled "Hazardous Waste - Solid - Halogenated." [1][3]
-
Packaging:
-
Labeling:
-
Transfer: Move the sealed bag/jar into the satellite accumulation area's Halogenated Solid Waste drum.
B. Liquid Waste (Reaction Mixtures/Rinsate)
Scenario: The compound is dissolved in solvent (e.g., DCM, Ethyl Acetate, DMSO).[1]
-
Stream Identification:
-
Compatibility Check:
-
Pouring:
-
Log Entry: Record the volume and the approximate concentration of the boronic ester on the waste log sheet.
Emergency Response: Spills
If the material is spilled outside a containment device:
-
Isolate: Evacuate the immediate area if dust is visible.[1][3]
-
PPE: Don safety goggles, lab coat, and double nitrile gloves .[1] If powder is airborne, use an N95 or P100 respirator.[1][3]
-
Containment:
-
Disposal: Place all cleanup materials into the Halogenated Solid Waste bin.
-
Decontamination: Wipe the surface with a mild soap solution (boronic esters are lipophilic; water alone may smear).[1][3]
Self-Validating System (Quality Assurance)
To ensure the protocol was followed correctly, the researcher must perform this 3-point check:
-
The Halogen Test: Did I place this in the "Non-Halogenated" bin?
-
The pH Check: Is the waste stream acidic (< pH 2) or basic (> pH 12)?
-
The Label Match: Does the waste tag explicitly list the full chemical name?
References
-
Sigma-Aldrich. Safety Data Sheet: 3-Chloro-4-propoxyphenylboronic acid pinacol ester (Analogous Structures).[1][3] Retrieved from .[1][3][5]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Classification: Halogenated Organic Compounds (40 CFR 261).[1][3] Retrieved from .[1][3]
-
Combi-Blocks. Safety Data Sheet: Arylboronic Acid Pinacol Esters (General Handling). Retrieved from .[1][3]
-
Fisher Scientific. Laboratory Chemical Disposal Guide: Halogenated vs. Non-Halogenated Solvents. Retrieved from .[1][3]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. 7.2 Organic Solvents [ehs.cornell.edu]
- 3. keyorganics.net [keyorganics.net]
- 4. boronmolecular.com [boronmolecular.com]
- 5. 3-Chloro-4-propoxyphenylboronic acid pinacol ester [sigmaaldrich.com]
Personal Protective Equipment (PPE) & Handling Guide: 3-Chloro-4-propoxyphenylboronic acid pinacol ester
Executive Safety Summary
Immediate Action Required: Treat as a Irritant (Skin/Eye/Respiratory) and Halogenated Waste Source .
-
Hazard Class (GHS): Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).[2]
-
Physical State: Solid (white to off-white powder).
-
Critical Constraint: The presence of the Chlorine (Cl) atom mandates disposal in Halogenated Waste streams. Failure to segregate this from general organic waste is a common compliance violation.
-
Primary Risk: Inhalation of dust during weighing and hydrolytic instability upon contact with skin moisture.
Technical Hazard Analysis (SAR & Causality)
As a Senior Application Scientist, it is critical to understand not just "what" to wear, but "why" the chemistry dictates it.
Structure-Activity Relationship (SAR)
This molecule contains three distinct functional groups that dictate safety protocols:
-
Boronic Pinacol Ester: While kinetically more stable than free boronic acids, pinacol esters are thermodynamically liable to hydrolysis. Contact with moisture (sweat/mucous membranes) can slowly release the free boronic acid and pinacol, leading to delayed irritation.
-
Aryl Chloride: This halogenated motif increases lipophilicity, potentially enhancing skin absorption compared to non-halogenated analogs. It strictly categorizes the substance as halogenated waste .[3]
-
Propoxy Ether: Adds organic solubility. If solubilized in carriers like DMSO or DMF, the permeation rate through gloves increases significantly, requiring a PPE upgrade.
The "Dual-Protection" Principle
PPE in this context serves a dual purpose:
-
Protect the Scientist: Prevents H315/H319 irritation.
-
Protect the Science: Boronic esters are sensitive to hydrolysis. Wearing gloves and masks prevents human moisture (breath/sweat) from degrading the reagent during handling.
The PPE Matrix: Activity-Based Selection
Do not use a "one size fits all" approach.[4] Select PPE based on the specific operational stress.
| Body Area | Standard Handling (Weighing/Transfer) | High-Risk Handling (Solution/Spill) | Technical Rationale |
| Hand Protection | Nitrile (Disposable) Min Thickness: 0.11 mmChange: Every 60 mins | Double Gloving (Nitrile) Outer: 0.11 mmInner: 0.08 mmChange: Immediately on splash | Nitrile offers excellent resistance to solid particulates. Double gloving is required for solutions (e.g., in DCM/DMF) to prevent permeation. |
| Eye Protection | Safety Glasses Side shields required (ANSI Z87.1) | Chemical Goggles Indirect venting | Fine boronic ester dust drifts easily. Goggles prevent particulate entry that glasses miss. |
| Respiratory | Fume Hood (Sash <18") No respirator needed if hood is active. | N95 / P100 Respirator Required if working outside hood. | The H335 hazard (respiratory irritation) is the primary risk. Engineering controls (Hood) are superior to PPE. |
| Body | Lab Coat (Cotton/Blend) Buttoned to neck. | Tyvek® Sleeves/Apron If handling >5g quantities. | Synthetic fabrics can build static, attracting the powder. Cotton minimizes static cling. |
Operational Protocols
The "Static-Free" Weighing Protocol
Boronic esters are often fluffy, electrostatic solids. Standard weighing generates dust.
-
Engineering Control: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or shut off the hood fan temporarily only while the sash is lowered to the breathing zone.
-
Static Mitigation: Use an anti-static gun or ionizer on the spatula and weigh boat before touching the powder.
-
Transfer: Do not dump the powder. Use a gentle "tap-transfer" method to minimize aerosolization.
-
Decontamination: Immediately wipe the balance area with a wet tissue (water/ethanol) to hydrolyze and remove invisible dust residues.
Spill Response Workflow
Scenario: You have spilled 500mg of powder on the bench.
Figure 1: Decision logic for spill remediation. Note the critical requirement for Halogenated Waste segregation.
Waste Management & Disposal
Compliance Warning: The presence of Chlorine (Cl) changes the regulatory status of your waste.
The Halogen Rule
Unlike simple phenylboronic acids, 3-Chloro-4-propoxyphenylboronic acid pinacol ester must NEVER be placed in the "General Organic" or "Non-Halogenated" waste container.
-
Reasoning: Incineration of halogenated compounds in standard kilns can produce acid gases (HCl) and dioxins. They require specialized high-temperature incineration with scrubbers.
Disposal Steps
-
Solid Waste: Collect contaminated gloves, weigh boats, and paper towels in a clear polyethylene bag. Label as "Solid Waste: Halogenated Organics."
-
Liquid Waste: All mother liquors and rinses must go into the Halogenated Solvent carboy (often color-coded yellow or red in many EHS systems).
-
Container Rinsing: Triple rinse the empty reagent bottle with Acetone. Pour the acetone rinse into the Halogenated waste stream (because it now contains the chloro-compound).
References
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]
-
University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids - Standard Operating Procedure.[Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
